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Cat. No.: B578586

Get Quote

Abstract
This technical guide provides a comprehensive overview of N-(Piperidin-2-
ylmethyl)cyclopropanamine, a heterocyclic amine incorporating both a piperidine and a

cyclopropylamine moiety. These structural motifs are of significant interest in medicinal

chemistry, suggesting the potential for this compound to serve as a valuable scaffold in drug

discovery and development. This document details the compound's key chemical identifiers,

including its CAS number and the algorithmically generated InChIKey, alongside a summary of

its physicochemical properties. A detailed, field-proven protocol for its synthesis via reductive

amination is presented, with an emphasis on the mechanistic rationale behind the procedural

steps. Furthermore, the potential therapeutic applications of this molecular scaffold are

discussed in the context of the known pharmacological activities of related piperidine and

cyclopropylamine derivatives. This guide is intended for researchers, scientists, and drug

development professionals seeking to understand and utilize this compound in their scientific

endeavors.
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N-(Piperidin-2-ylmethyl)cyclopropanamine is a secondary amine characterized by a

cyclopropyl group attached to the nitrogen of an aminomethyl substituent at the 2-position of a

piperidine ring.

IUPAC Name: N-(piperidin-2-ylmethyl)cyclopropanamine

CAS Number: 1250526-55-6[1][2]

Molecular Formula: C₉H₁₈N₂[1][2]

SMILES: C1(NCC2NCCCC2)CC1[2]

InChI: InChI=1S/C9H18N2/c1-2-6-11(7-3-1)8-10-9-4-5-9/h9-11H,1-8H2

InChIKey: HYFDHFJQPHZDKI-UHFFFAOYSA-N

The InChI and InChIKey have been algorithmically generated based on the provided SMILES

notation.

Physicochemical Properties
A comprehensive experimental characterization of N-(Piperidin-2-
ylmethyl)cyclopropanamine is not extensively available in peer-reviewed literature. However,

its key physicochemical properties can be reliably predicted using established computational

models, which are indispensable tools in modern drug discovery for forecasting

pharmacokinetic and pharmacodynamic behaviors.[3][4]
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Property Value Source

Molecular Weight 154.25 g/mol BLDpharm[2]

XLogP3-AA (LogP) 1.3 PubChem (Predicted)[5]

Hydrogen Bond Donor Count 2 PubChem (Predicted)

Hydrogen Bond Acceptor

Count
2 PubChem (Predicted)

Rotatable Bond Count 3 PubChem (Predicted)

Topological Polar Surface Area

(TPSA)
27.6 Å² PubChem (Predicted)

Formal Charge 0 PubChem (Predicted)

Table 1: Predicted Physicochemical Properties of N-(Piperidin-2-
ylmethyl)cyclopropanamine.

These predicted properties suggest that the molecule adheres to Lipinski's Rule of Five,

indicating good potential for oral bioavailability.[4] Its moderate lipophilicity (XLogP3-AA) and

topological polar surface area are within the ranges typically associated with CNS-active

compounds.[3]

Synthesis and Mechanistic Rationale
The synthesis of N-(Piperidin-2-ylmethyl)cyclopropanamine can be efficiently achieved

through a one-pot reductive amination protocol.[6][7] This widely utilized reaction in medicinal

chemistry offers high yields and operational simplicity for forming carbon-nitrogen bonds.[7]

The logical synthetic pathway involves the reaction of 2-(aminomethyl)piperidine with

cyclopropanecarboxaldehyde.

Synthetic Workflow
The overall transformation is a two-step process that occurs in a single reaction vessel, as

illustrated in the following workflow diagram.
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Step 1: Imine Formation (in situ)

Step 2: Reduction

2-(Aminomethyl)piperidine

Protonated Imine Intermediate

+ H+ (Acid Catalyst)

Cyclopropanecarboxaldehyde

N-(Piperidin-2-ylmethyl)cyclopropanamine
(Final Product)

Hydride Transfer

Sodium Triacetoxyborohydride
(NaBH(OAc)3)

Click to download full resolution via product page

Figure 1: Reductive Amination Workflow.

Detailed Experimental Protocol
Materials:

2-(Aminomethyl)piperidine

Cyclopropanecarboxaldehyde

Sodium triacetoxyborohydride (NaBH(OAc)₃)

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Acetic Acid (glacial)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Standard laboratory glassware and magnetic stirrer

Procedure:

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an

inert atmosphere (e.g., nitrogen or argon), add 2-(aminomethyl)piperidine (1.0 eq).

Solvent Addition: Dissolve the amine in an appropriate anhydrous solvent such as 1,2-

dichloroethane (DCE) or dichloromethane (DCM).

Aldehyde Addition: Add cyclopropanecarboxaldehyde (1.0-1.2 eq) to the solution. A slight

excess of the aldehyde can be used to ensure complete consumption of the starting amine.

Imine Formation: Add a catalytic amount of glacial acetic acid (0.1-0.2 eq) to facilitate the

formation of the iminium ion intermediate. Allow the mixture to stir at room temperature for

30-60 minutes.

Reduction: In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction

mixture. NaBH(OAc)₃ is a mild and selective reducing agent, well-suited for this

transformation as it does not readily reduce the starting aldehyde.[6]

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The

progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-

mass spectrometry (LC-MS) until the starting materials are consumed.

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous

solution of sodium bicarbonate. This step neutralizes the acetic acid and any unreacted

reducing agent.

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with

DCM or ethyl acetate (3x).

Washing and Drying: Combine the organic layers and wash sequentially with water and then

brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pdf.benchchem.com/169/Application_Notes_and_Protocols_for_Reductive_Amination_Reactions_with_Piperazin_2_ylmethanol_Dihydrochloride.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b578586?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The

resulting crude product can be purified by column chromatography on silica gel to afford the

pure N-(Piperidin-2-ylmethyl)cyclopropanamine.

Causality and Experimental Choices
Choice of Reducing Agent: Sodium triacetoxyborohydride is the preferred reagent for one-

pot reductive aminations. Its reduced reactivity compared to other hydrides like sodium

borohydride allows for the in-situ formation of the imine without significant premature

reduction of the aldehyde.[6]

Acid Catalysis: The addition of a catalytic amount of acid protonates the carbonyl oxygen of

the aldehyde, making it more electrophilic and accelerating the initial nucleophilic attack by

the amine. This is a crucial step for efficient imine formation.

Anhydrous Conditions: The reaction is sensitive to water, as it can hydrolyze the imine

intermediate back to the starting amine and aldehyde. Therefore, the use of anhydrous

solvents and reagents is critical for achieving high yields.

Potential Applications in Drug Discovery
While N-(Piperidin-2-ylmethyl)cyclopropanamine is not yet associated with a specific

biological target in published literature, its structural components are prevalent in a wide range

of pharmacologically active agents.

The Piperidine Scaffold
The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in medicinal chemistry,

present in numerous approved drugs.[8][9] Its prevalence is due to its ability to serve as a

versatile scaffold that can be readily functionalized, and its saturated, non-aromatic nature

often imparts favorable pharmacokinetic properties such as improved solubility and metabolic

stability. Piperidine derivatives have demonstrated a broad spectrum of biological activities,

including but not limited to:

Central Nervous System (CNS) Agents: Many antipsychotics, antidepressants, and

analgesics incorporate a piperidine moiety.[9][10]
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Anticancer Agents: The piperidine ring is a key structural feature in several classes of

anticancer drugs.[10][11]

Antiviral and Antimicrobial Agents: Various piperidine derivatives have been developed as

effective antiviral and antimicrobial therapies.[12]

The Cyclopropylamine Moiety
The cyclopropylamine group is also a valuable pharmacophore. The strained three-membered

ring can introduce conformational rigidity and unique metabolic profiles to a molecule. It is a

key component in several marketed drugs and clinical candidates. The incorporation of a

cyclopropylamine can influence a molecule's binding affinity and selectivity for its biological

target.

Synergistic Potential
The combination of the 2-(aminomethyl)piperidine and cyclopropylamine motifs in a single

molecule creates a novel chemical entity with significant potential for interacting with various

biological targets. The stereochemistry at the 2-position of the piperidine ring, coupled with the

conformational constraints of the cyclopropyl group, provides a three-dimensional structure that

can be explored for selective binding to enzymes, receptors, or ion channels. This scaffold is a

prime candidate for inclusion in screening libraries for a variety of therapeutic areas, particularly

those targeting the central nervous system.

Conclusion
N-(Piperidin-2-ylmethyl)cyclopropanamine represents a promising, yet underexplored,

chemical scaffold for drug discovery. This guide has provided its definitive chemical identifiers,

predicted physicochemical properties, and a robust, mechanistically-sound protocol for its

synthesis. The established pharmacological importance of its constituent piperidine and

cyclopropylamine moieties strongly suggests its potential utility in the development of novel

therapeutics. Further investigation into the biological activity of this compound and its

derivatives is highly warranted and could lead to the discovery of new lead compounds for a

range of disease targets.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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